5-Chloropyrazine-2,3-dicarbonitrile
CAS No.: 72111-57-0
Cat. No.: VC7996549
Molecular Formula: C6HClN4
Molecular Weight: 164.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72111-57-0 |
|---|---|
| Molecular Formula | C6HClN4 |
| Molecular Weight | 164.55 g/mol |
| IUPAC Name | 5-chloropyrazine-2,3-dicarbonitrile |
| Standard InChI | InChI=1S/C6HClN4/c7-6-3-10-4(1-8)5(2-9)11-6/h3H |
| Standard InChI Key | XMUYZFOAVMMUNE-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C(=N1)C#N)C#N)Cl |
| Canonical SMILES | C1=C(N=C(C(=N1)C#N)C#N)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core consists of a six-membered pyrazine ring (C₄H₄N₂) with substituents at positions 2, 3, and 5. The chlorine atom occupies position 5, while cyano groups (-C≡N) are attached to positions 2 and 3 (Figure 1). This arrangement creates a planar, electron-deficient aromatic system, which influences reactivity and intermolecular interactions .
Molecular Formula: C₆HClN₄
Molecular Weight: 180.56 g/mol (calculated from atomic masses)
IUPAC Name: 5-Chloropyrazine-2,3-dicarbonitrile
Spectral Signatures
While direct spectroscopic data for 5-chloropyrazine-2,3-dicarbonitrile are unavailable, related pyrazine-dicarbonitriles exhibit distinct spectral patterns:
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¹H NMR: Pyrazine protons typically resonate at δ 8.5–9.5 ppm due to electron withdrawal by cyano groups .
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¹³C NMR: Cyano carbons appear at δ 115–120 ppm, while pyrazine ring carbons range from δ 140–160 ppm .
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IR Spectroscopy: Strong -C≡N stretches near 2240 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .
Synthesis and Characterization
Synthetic Pathways
The synthesis of pyrazine-dicarbonitriles generally involves nucleophilic substitution or condensation reactions. For 5-chloropyrazine-2,3-dicarbonitrile, plausible routes include:
Chlorination of Pyrazine Precursors
Aminodehalogenation reactions, as demonstrated for 3-chloropyrazine-2-carboxamide derivatives, could be adapted. Microwave-assisted synthesis in methanol with pyridine as a base achieves higher yields (70% average) compared to conventional heating (24–50%) .
Representative Reaction:
Cyanation of Chloropyrazines
Direct cyanation using CuCN or Pd-catalyzed cross-couplings may introduce nitrile groups. For example, 3-amino-5-chloropyrazine-2,6-dicarbonitrile is synthesized via partial hydrolysis of nitriles under controlled pH .
Crystallographic and Hirshfeld Analysis
X-ray diffraction studies of analogous compounds (e.g., 5-(2-methoxy-4-propenylphenoxy)pyrazine-2,3-dicarbonitrile) reveal planar pyrazine rings with intermolecular C-H···N hydrogen bonds stabilizing the crystal lattice . Hirshfeld surface analysis quantifies intermolecular interactions, showing 40–50% contribution from H···N/N···H contacts .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value/Description | Source Compound |
|---|---|---|
| Melting Point | 139–140°C (estimated) | Analog |
| LogP | 1.04–1.56 | Similar structures |
| Aqueous Solubility | Low (logS ≈ -3.2) | Predicted via ALIENS |
Reactivity Profile
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Nucleophilic Substitution: Chlorine at position 5 is susceptible to displacement by amines, alkoxides, or thiols .
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Cyano Group Reactivity: May undergo hydrolysis to carboxamides under acidic/basic conditions .
Biological Activity and Applications
| Compound | MIC (µM) vs M. tuberculosis | Cytotoxicity (CC₅₀, µM) | Selectivity Index |
|---|---|---|---|
| 3-Benzylaminopyrazine-2-carboxamide | 1.56 | ≥500 | >320 |
| 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | 12.5 | ≥500 | 40 |
| Pyrazinamide (control) | 12.5 | ≥500 | 40 |
The chloro and cyano groups enhance membrane permeability and target engagement, though cytotoxicity remains a concern .
Material Science Applications
Pyrazine-dicarbonitriles serve as ligands in coordination polymers. Their electron-withdrawing groups facilitate π-π stacking and charge transport, making them candidates for organic semiconductors .
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